5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester is a boronic acid derivative that plays a significant role in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmaceutical agents. This compound is characterized by its unique structure which includes a pyrazine ring, a piperazine moiety, and a boronic acid pinacol ester functional group. The molecular formula for this compound is C15H25BN4O2, with a molecular weight of approximately 293.21 g/mol.
This compound is classified as a boronic acid pinacol ester, which is often utilized in organic synthesis, especially in coupling reactions like the Suzuki reaction. Boronic acids and their derivatives are known for their ability to form stable complexes with diols, making them valuable in various chemical applications including drug discovery and development.
The synthesis of 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester typically involves several key steps:
5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester participates in several important chemical reactions:
The mechanism of action for compounds like 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester primarily involves its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules like ATP to specific substrates, which is crucial for various cellular processes including signal transduction and cell division.
The physical properties of 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester include:
Chemical properties include:
5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:
Boronic acid pinacol esters represent a cornerstone of modern synthetic medicinal chemistry, bridging the gap between robust chemical synthesis and sophisticated drug design. These derivatives, characterized by the protection of the boronic acid group as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol), offer enhanced stability and handling compared to their free boronic acid counterparts. Their significance is underscored by the pivotal role of boron-containing compounds in FDA-approved therapeutics like bortezomib, ixazomib, and vaborbactam [1]. The integration of boron into pharmacologically active scaffolds enables unique molecular interactions with biological targets, leveraging boron’s ability to form reversible covalent bonds with nucleophiles such as hydroxyl or amine residues in enzyme active sites [1] [7].
Boronate esters serve as indispensable reagents in transition-metal-catalyzed cross-coupling reactions, enabling efficient carbon–carbon (C–C) and carbon–heteroatom (C–N, C–O) bond formations essential for constructing complex drug-like molecules. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between boronic esters and aryl/heteroaryl halides, dominates medicinal chemistry workflows due to its functional group tolerance, scalability, and compatibility with aqueous conditions [2] [7]. This reaction accounts for approximately 40% of all carbon–carbon bond-forming reactions in pharmaceutical research, outpacing traditional methods like Stille or Negishi couplings [2].
The pinacol boronate group in 5-(N-methylpiperazin-1-yl)pyrazine-2-boronic acid pinacol ester acts as a stable synthetic handle, allowing chemists to rapidly elaborate the pyrazine core through Suzuki reactions. For example, it facilitates arylation at the C2 position of pyrazine, enabling access to diverse bis-heterocyclic architectures prevalent in kinase inhibitors or antimicrobial agents [2] [5]. Beyond palladium catalysis, pinacol boronates participate in Chan-Lam couplings (copper-catalyzed C–N bond formation) and Petasis multicomponent reactions, expanding their utility in generating nitrogen-rich scaffolds [2] [7].
Table 1: Key Cross-Coupling Reactions Enabled by Boronate Esters
Reaction Type | Catalyst System | Bond Formed | Medicinal Chemistry Application |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C–C | Biaryl motifs for kinase inhibitors |
Chan-Lam | Cu(OAc)₂, Pyridine | C–N | Amination of heterocycles (e.g., piperazine linking) |
Petasis Reaction | None (multi-component) | C–N, C–O | Amino acid derivatives or glycoconjugates |
Pinacol protection confers critical advantages that address the inherent limitations of free boronic acids:
For 5-(N-methylpiperazin-1-yl)pyrazine-2-boronic acid pinacol ester, pinacol protection ensures synthetic fidelity during storage and handling. The ester’s steric bulk also potentially mitigates off-target interactions in biological screens prior to the intended coupling step [5].
Piperazine and its N-methyl derivative are privileged pharmacophores in drug design, contributing to target binding and pharmacokinetic optimization. Their integration into heterocyclic boronic esters merges metabolic resilience with structural diversity:
In the context of 5-(N-methylpiperazin-1-yl)pyrazine-2-boronic acid pinacol ester, the piperazine moiety is directly tethered to the pyrazine ring, creating a push-pull electronic system. The electron-donating piperazine likely increases electron density at the boronate-bearing carbon, potentially accelerating transmetalation in Suzuki reactions while also influencing the compound’s solubility and protein-binding characteristics [6] [8].
Table 2: Spectral and Physicochemical Profile of 5-(N-Methylpiperazin-1-yl)pyrazine-2-Boronic Acid Pinacol Ester
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₁₅H₂₄BN₅O₂ | High-Resolution MS |
Molecular Weight | 317.21 g/mol | - |
Key IR Absorptions | B-O stretch: 1340–1310 cm⁻¹; C-N stretch: 1250–1020 cm⁻¹ | FT-IR |
¹H NMR (CDCl₃) | δ 8.45 (s, 1H, Pyrazine-H); δ 3.75 (t, 4H, Piperazine-CH₂); δ 2.45 (t, 4H, Piperazine-CH₂); δ 2.30 (s, 3H, N-CH₃); δ 1.25 (s, 12H, Pinacol-CH₃) | NMR spectroscopy |
Calculated log P | ~1.8 (Moderate lipophilicity) | Computational modeling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7